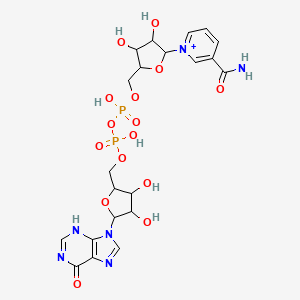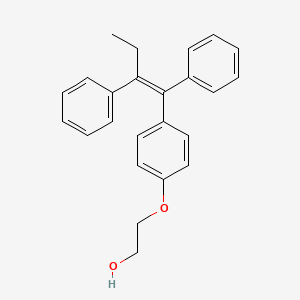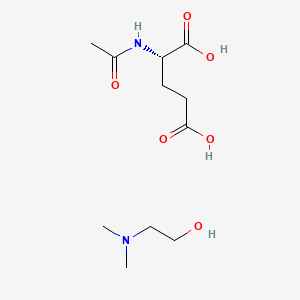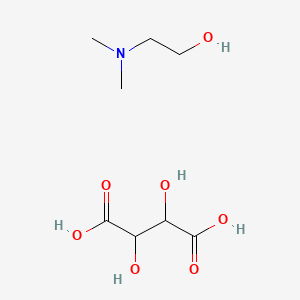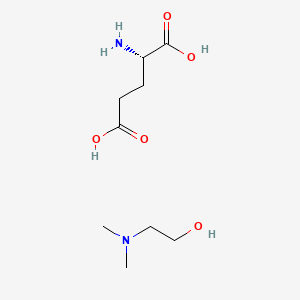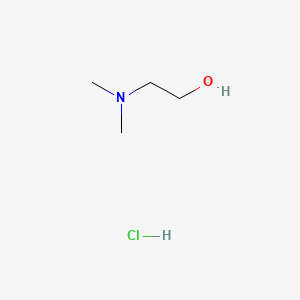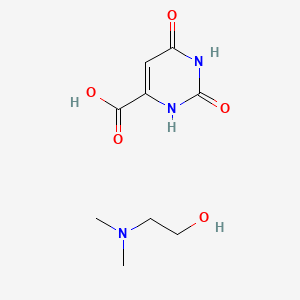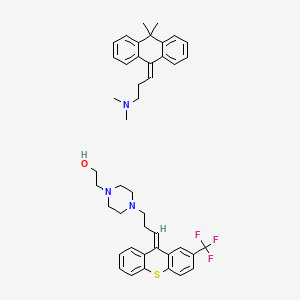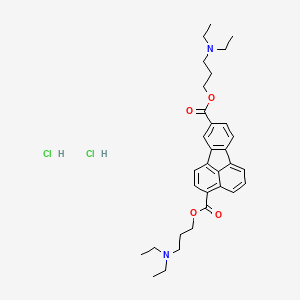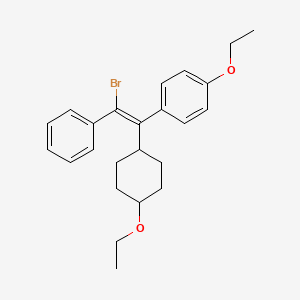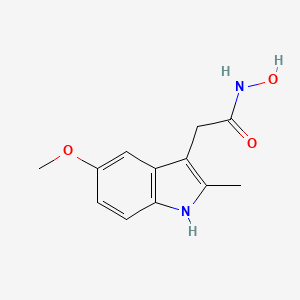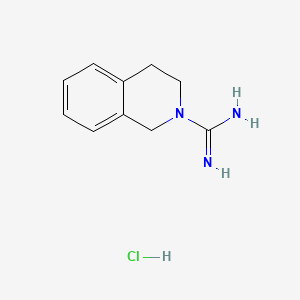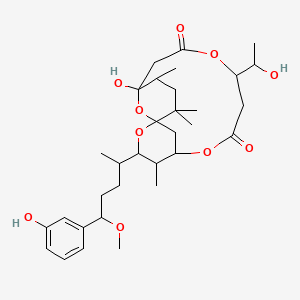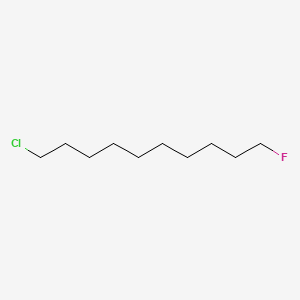
1-Chloro-10-fluorodecane
Übersicht
Beschreibung
1-Chloro-10-fluorodecane is an organic compound with the chemical formula C10H20ClF . It is a colorless liquid with a special smell . The 1-Chloro-10-fluorodecane molecule contains a total of 31 bond(s). There are 11 non-H bond(s) and 7 rotatable bond(s) .
Synthesis Analysis
1-Chloro-10-fluorodecane can be prepared by reacting 1-chlorodecane with hydrogen fluoride (HF). The reaction is generally carried out at a relatively low temperature, usually under acidic conditions .Molecular Structure Analysis
The 1-Chloro-10-fluorodecane molecule consists of 20 Hydrogen atom(s), 10 Carbon atom(s), 1 Fluorine atom(s) and 1 Chlorine atom(s) - a total of 32 atom(s) . The molecular weight of 1-Chloro-10-fluorodecane is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
1-Chloro-10-fluorodecane plays a role in the synthesis of various fluorinated compounds. For instance, Sattler and Haufe (1994) synthesized 10-fluorodecan-9-olide, a monofluorinated analogue of (±)-phoracantholide, using a five-step sequence that begins with 9-decenoic acid, highlighting the compound's utility in creating novel fluorinated fatty acid derivatives (Sattler & Haufe, 1994). This showcases its application in organic chemistry for synthesizing structurally unique molecules.
Chemical Reactions and Transformations
1-Chloro-10-fluorodecane is also involved in various chemical reactions and transformations. Müller et al. (1978) described its use in reactions involving benzocyclopropenes, highlighting the selective transformation capabilities of compounds with similar structures (Müller et al., 1978).
Environmental and Analytical Applications
In the environmental science domain, Pon and Semprini (2004) studied 1-Chloro-1-fluoroethene, a related compound, as a reactive tracer to quantify the anaerobic transformation of vinyl chloride, demonstrating its potential in environmental monitoring and analysis (Pon & Semprini, 2004).
Material Science and Engineering
In material science, the study of long-chain haloalkanes like 1-chloro-10-fluorodecane contributes to understanding surface interactions, as shown by Dobrin et al. (2006), who used scanning tunneling microscopy to examine the adsorption of similar compounds on silicon surfaces (Dobrin et al., 2006). This research is crucial for developing advanced materials and nanotechnology applications.
Safety And Hazards
1-Chloro-10-fluorodecane is a flammable liquid that poses a potential fire and explosion risk . In case of inhalation or contact with skin or eyes, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration and consult a doctor immediately if not breathing . It is also advised to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .
Eigenschaften
IUPAC Name |
1-chloro-10-fluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClF/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRRVZFDRHWMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCl)CCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187038 | |
| Record name | Decane, 1-chloro-10-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-10-fluorodecane | |
CAS RN |
334-62-3 | |
| Record name | Decane, 1-chloro-10-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1-chloro-10-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-2-(2,4-diaminobutanoylamino)-3-hydroxybutanamide](/img/structure/B1669956.png)
